molecular formula C10H19NO5 B8185151 Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate

Cat. No.: B8185151
M. Wt: 233.26 g/mol
InChI Key: NTJKEXWUEJHXIE-JGVFFNPUSA-N
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Description

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate is a chemical compound known for its unique structure and versatile applications This compound belongs to the family of diethyl esters and is characterized by its amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl esters and amino alcohols.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters.

Scientific Research Applications

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to target molecules, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological and chemical properties.

Comparison with Similar Compounds

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate can be compared with other similar compounds, such as:

    Diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate: This isomer differs in the stereochemistry of the amino and hydroxy groups.

    Diethyl 2,5-dibromohexanedioate: This compound contains bromine atoms instead of amino and hydroxy groups, leading to different reactivity and applications.

Properties

IUPAC Name

diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8,12H,3-6,11H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJKEXWUEJHXIE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC[C@H](C(=O)OCC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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